molecular formula C10H10N4OS B3141455 N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-74-4

N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No. B3141455
CAS RN: 478261-74-4
M. Wt: 234.28 g/mol
InChI Key: ZGZRAQAAQOZGJF-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide is a compound with a molecular weight of 206.24 . It is a solid in physical form .


Synthesis Analysis

The synthesis of similar compounds often involves a sequence of condensation, alkylation, and halocyclization reactions . The selectivity of the formation of 3-cyano-4,6-dimethyl-2-pyridone increases in neutral media .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray structural analysis .


Chemical Reactions Analysis

N-cyanoacetamides, which are similar to the compound you’re asking about, have been used to obtain biologically active novel heterocyclic moieties . The allylation reaction of 3-cyano-4,6-dimethyl-2-pyridone with allyl bromide followed by iodo- or bromocyclization has been studied .


Physical And Chemical Properties Analysis

N-(4,6-dimethylpyridin-2-yl)-3-oxobutanamide is a solid . More specific physical and chemical properties for the compound you’re asking about are not available.

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for the compound you’re asking about is not available, similar compounds often come with safety information and hazard statements .

Future Directions

The future directions for research on similar compounds often involve the synthesis of a wide range of derivatives and the study of the characteristics of their formation .

properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-6-3-7(2)11-9(4-6)12-10(15)8-5-16-14-13-8/h3-5H,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZRAQAAQOZGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CSN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184671
Record name N-(4,6-Dimethyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide

CAS RN

478261-74-4
Record name N-(4,6-Dimethyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478261-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,6-Dimethyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,6-dimethylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide

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